2-iodoterephthalic Acid
Overview
Description
2-Iodoterephthalic acid is a derivative of terephthalic acid where an iodine atom is substituted at the 2-position of the aromatic ring. It is an important intermediate in the synthesis of various compounds, including polymers and medical intermediates. The presence of the iodine atom significantly alters the chemical and physical properties of the compound compared to its non-halogenated counterpart.
Synthesis Analysis
The synthesis of derivatives of terephthalic acid, such as 2-phenylthioterephthalic acid, involves the reaction of thiophenol with dimethyl-2-nitroterephthalate followed by further polymerization steps . Another derivative, 5-amino-2,4,6-triiodoisophthalic acid, is synthesized from isophthalic acid through a multi-step process involving nitration, reduction, and iodination, with the overall yield being reported at 51.6% . These methods demonstrate the versatility of terephthalic acid derivatives in chemical synthesis and their potential for modification through various chemical reactions.
Molecular Structure Analysis
The molecular structure of 2-iodoterephthalic acid derivatives can be complex, as seen in the reaction products of cobalt(II) acetate with 2-iodoterephthalic acid and 1,10-phenanthroline, which result in the formation of a metal-organic framework (MOF) with a microporous structure . The precise arrangement of atoms within these compounds is crucial for their properties and potential applications, such as in the creation of nitrogen-doped carbon nanomaterials through thermolysis .
Chemical Reactions Analysis
2-Iodoterephthalic acid and its derivatives participate in a variety of chemical reactions. For instance, the reaction with cobalt(II) acetate and 1,10-phenanthroline in DMF leads to the formation of two distinct products, one being a hexakis complex and the other a MOF with potential applications in adsorption and catalysis . The iodination of terephthalic acid is another key reaction, which is a step in the synthesis of complex iodinated compounds such as N,N'-bismethyl-N,N'-bis-(2,3,4,5,6-pentahydroxyhexyl)-2,3,5,6-tetraiodoterephthalamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodoterephthalic acid derivatives are influenced by the presence of the iodine atom and the overall molecular structure. For example, the MOF derived from 2-iodoterephthalic acid exhibits a large surface area and permanent porosity, which are important characteristics for materials used in adsorption processes . The thermal properties of these compounds are also noteworthy, with some polyesters derived from related diacids showing high glass-transition temperatures and melting points, as well as the ability to form a nematic melt phase .
Scientific Research Applications
Flame Retardant Synthesis
2-Iodoterephthalic acid is used in synthesizing new flame retardants. It's involved in transition metal-catalyzed coupling reactions to produce reactive flame retardants. These compounds, when added to materials like polyurethane, significantly reduce heat release due to char formation mechanisms (Benin, Durganala, & Morgan, 2012).
Preparation of N-Substituted Anthranilates
In the field of organic synthesis, 2-iodoterephthalic acid is used to facilitate access to N-arylated 3-hydroxyquinolin-4(1H)-ones from 1-methyl-2-iodoterephthalate. This process includes solid-phase synthesis techniques like Buchwald–Hartwig amination, offering a range of substrate scope and high purity (Krajcovicova, Hlaváč, & Vychodilová, 2021).
Cobalt(II) Acetate Reactions
2-Iodoterephthalic acid reacts with cobalt(II) acetate and 1,10-phenanthroline to form compounds with potential applications in materials science. These compounds exhibit properties like permanent porosity and microporous structures, useful in creating nitrogen-doped carbon nanomaterials (Uflyand, Tkachev, Zhinzhilo, & Dzhardimalieva, 2021).
Surface Plasmon Resonance Enhancement
2-Iodoterephthalic acid has been used to modify gold sensor surfaces for detecting copper(II) ions in aqueous media. This application showcases its role in enhancing total internal reflection ellipsometry, a technique valuable in analytical chemistry (Üstündağ, Çağlayan, Güzel, Pişkin, & Solak, 2011).
Synthesis of Zinc Metal-Organic Frameworks
2-Iodoterephthalic acid derivatives have been utilized in synthesizing zinc metal-organic frameworks (MOFs). These frameworks act as catalysts for reactions like the Henry reaction and transesterification, emphasizing the versatility of 2-iodoterephthalic acid in catalysis (Karmakar, Guedes da Silva, & Pombeiro, 2014).
Safety And Hazards
properties
IUPAC Name |
2-iodoterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZKKRPROWYBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395526 | |
Record name | 2-iodoterephthalic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodoterephthalic Acid | |
CAS RN |
1829-22-7 | |
Record name | 2-Iodo-1,4-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1829-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodoterephthalic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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